molecular formula C8H12BrNS B15351545 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine

1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine

Cat. No.: B15351545
M. Wt: 234.16 g/mol
InChI Key: IHNPNRJZPRGIOG-UHFFFAOYSA-N
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Description

1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its bromine and sulfur atoms, as well as its dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 5-bromo-4-methylthiophene-2-carboxaldehyde with dimethylamine in the presence of reducing agents. Another method involves the nucleophilic substitution reaction of 5-bromo-4-methylthiophene-2-carbonyl chloride with dimethylamine.

Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 1-(5-bromo-4-methylthiophen-2-yl)ethanone

  • 5-methyl-4-bromothiophene-2-carboxylic acid

  • 5-bromo-4-methylthiophene-2-carbonyl chloride

Uniqueness: 1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine is unique due to its dimethylamine group, which imparts different chemical properties compared to similar compounds. This group can influence the compound's reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

1-(5-bromo-4-methylthiophen-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H12BrNS/c1-6-4-7(5-10(2)3)11-8(6)9/h4H,5H2,1-3H3

InChI Key

IHNPNRJZPRGIOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CN(C)C)Br

Origin of Product

United States

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